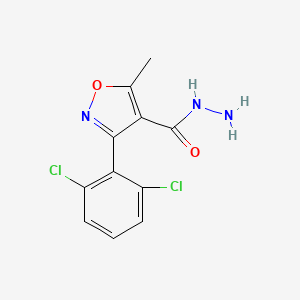

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O2/c1-5-8(11(17)15-14)10(16-18-5)9-6(12)3-2-4-7(9)13/h2-4H,14H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYIDBDPOPYCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384401 | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263255-98-7 | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide synthesis from carbonyl chloride

An In-depth Technical Guide to the Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key heterocyclic building block in medicinal chemistry. The synthesis is strategically centered on the formation of a critical intermediate, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. We will explore the classical, albeit hazardous, role of carbonyl chloride (phosgene) in the formation of this acyl chloride from its parent carboxylic acid and detail the more common and safer laboratory-scale alternatives. The subsequent conversion of the acyl chloride to the target carbohydrazide via hydrazinolysis is presented with a detailed experimental protocol. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights into the causality behind experimental choices, safety considerations, and analytical validation.

Part 1: Introduction to the Target Molecule

1.1 Chemical Identity and Significance

This compound is a specialized organic compound featuring a substituted isoxazole ring. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be a component in a wide array of pharmacologically active agents.[1][2] This particular carbohydrazide serves as a crucial precursor in the synthesis of more complex molecules, most notably the isoxazolyl penicillin class of antibiotics, such as Dicloxacillin.[3] Its structure combines the rigidity of the isoxazole ring with the reactive potential of the carbohydrazide moiety, making it an ideal synthon for drug development.

1.2 Physicochemical Properties

A summary of the key properties of the target compound and its immediate precursors is provided below for reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-76-4 | C₁₁H₇Cl₂NO₃ | 272.09 |

| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 4462-55-9 | C₁₁H₆Cl₃NO₂ | 290.53 |

| This compound | 263255-98-7 | C₁₁H₉Cl₂N₃O₂ | 286.11 |

Part 2: The Core Synthetic Strategy: The Acyl Chloride Pathway

The most efficient and reliable pathway to synthesizing this compound involves a two-step process starting from its corresponding carboxylic acid. The core of this strategy is the conversion of the relatively unreactive carboxylic acid into a highly reactive acyl chloride intermediate. This "activated" intermediate can then readily undergo nucleophilic acyl substitution with hydrazine to yield the desired carbohydrazide.

Figure 1: Overall two-step synthetic workflow.

Part 3: Formation of the Acyl Chloride Intermediate

The conversion of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid to its acyl chloride is the critical activation step.[4]

3.1 The Role of Carbonyl Chloride (Phosgene)

Historically, carbonyl chloride (phosgene, COCl₂) has been a powerful reagent for converting carboxylic acids into acyl chlorides.[5]

-

Mechanism: The reaction proceeds by the carboxylic acid attacking the highly electrophilic carbonyl carbon of phosgene. The resulting intermediate is unstable and collapses, eliminating a molecule of carbon dioxide and hydrogen chloride to yield the final acyl chloride.[5]

-

Advantages: The reaction is highly efficient, and the byproducts (CO₂ and HCl) are gases, which simplifies product purification.[6]

-

Trustworthiness & Safety Caveat: Phosgene is an extremely toxic gas and was used as a chemical weapon.[5] Its use is now highly restricted and requires specialized equipment and safety protocols. For most laboratory and even many industrial applications, safer alternatives are strongly preferred. This guide presents the use of phosgene for academic completeness but does not recommend it for standard laboratory practice.

3.2 Modern & Safer Chlorinating Agents: Thionyl Chloride & Oxalyl Chloride

In modern synthetic chemistry, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) have largely replaced phosgene for this transformation due to their comparable reactivity and significantly better safety profiles (though they are still hazardous and must be handled with care).

-

Expertise & Causality: The choice of thionyl chloride is often preferred for its cost-effectiveness and the fact that all byproducts (SO₂ and HCl) are gaseous, simplifying workup. Oxalyl chloride is also highly effective and can sometimes be used under milder conditions, often with a catalytic amount of dimethylformamide (DMF). The reaction with oxalyl chloride produces gaseous byproducts (CO, CO₂, and HCl).

Figure 2: Chemical transformation from carboxylic acid to acyl chloride.

Part 4: Synthesis of this compound

With the highly reactive acyl chloride in hand, the final step is a nucleophilic acyl substitution reaction with hydrazine hydrate.

4.1 Mechanism: Hydrazinolysis

The nitrogen atom of hydrazine is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group and forming the stable carbohydrazide product. The reaction is typically fast and exothermic.

4.2 Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).

-

Preparation of the Acyl Chloride:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, ~5.0 eq) either neat or in an inert solvent like toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride is often a solid or oil and is typically used in the next step without further purification.[7][8]

-

-

Synthesis of the Carbohydrazide:

-

In a separate flask, prepare a solution of hydrazine hydrate (H₂NNH₂·H₂O, ~2.0-3.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF) at 0 °C (ice bath).

-

Dissolve the crude acyl chloride from the previous step in an anhydrous aprotic solvent (e.g., THF, dichloromethane).

-

Slowly add the solution of the acyl chloride dropwise to the chilled hydrazine hydrate solution with vigorous stirring. Maintain the temperature at 0-5 °C throughout the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC until the acyl chloride is fully consumed.

-

Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be purified.

-

Wash the collected solid with cold water and then a cold non-polar solvent (like diethyl ether or hexane) to remove impurities.

-

Dry the final product, this compound, under vacuum.

-

Part 5: Characterization and Validation

The identity and purity of the synthesized carbohydrazide must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. Expected proton signals include the methyl group singlet, the aromatic protons, and the N-H protons of the hydrazide group.

-

Infrared (IR) Spectroscopy: Key vibrational bands to identify include the C=O stretch of the amide (around 1640-1680 cm⁻¹) and the N-H stretches (around 3200-3400 cm⁻¹).

-

Mass Spectrometry (MS): ESI-MS will confirm the molecular weight of the compound, matching the calculated mass of 286.11 g/mol .[9]

Part 6: Safety and Handling

-

Carbonyl Chloride (Phosgene): Extremely toxic and corrosive. Inhalation can be fatal. All work must be done in a certified fume hood with continuous monitoring and specialized PPE.

-

Thionyl Chloride & Oxalyl Chloride: Highly corrosive and lachrymatory. They react violently with water to release toxic gases (HCl, SO₂). Must be handled in a fume hood with acid-resistant gloves and eye protection.

-

Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood.

This technical guide outlines a robust and validated pathway for the synthesis of this compound. By understanding the strategic importance of the acyl chloride intermediate and the rationale for using modern, safer reagents, researchers can confidently and efficiently produce this valuable building block for advanced applications in drug discovery and development.

References

-

Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (n.d.). International Journal of Scientific Research in Engineering and Management. Retrieved from [Link]

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Center for Biotechnology Information. Retrieved from [Link]

- Preparation method of cylindrical dicloxacillin sodium crystal. (n.d.). Google Patents.

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. Retrieved from [Link]

- Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt). (n.d.). Google Patents.

-

Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters. Retrieved from [Link]

-

Dicloxacillin. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. (2008). Chinese Journal of Modern Applied Pharmacy. Retrieved from [Link]

-

[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-[N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycinyl]penicilloic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

Revolutionary phosgene-free synthesis of α-amino acid N-carboxyanhydrides using diphenyl carbonate based on activation of α-amino acids by converting into imidazolium salts. (2010). ResearchGate. Retrieved from [Link]

-

Phosgene. (n.d.). Bionity. Retrieved from [Link]

-

Phosgene-free synthesis of N-carboxyanhydrides of α-amino acids based on bisarylcarbonates as starting compounds. (2009). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.usp.org [store.usp.org]

- 5. Phosgene [bionity.com]

- 6. Phosgene and Substitutes [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 4462-55-9 [chemicalbook.com]

- 9. echemi.com [echemi.com]

A Technical Guide to the Anticipated Mechanism of Action of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide and a Framework for Its Elucidation

Abstract: 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydrazide is a novel chemical entity for which a specific mechanism of action has not been extensively described in publicly available literature. However, its structural motifs—a dichlorinated phenyl-isoxazole core and a carbohydrazide functional group—are present in numerous compounds with well-documented biological activities. This guide synthesizes existing knowledge on these pharmacophores to propose a plausible mechanism of action, focusing on anticancer activity, which is a prominent therapeutic area for isoxazole derivatives. We provide a comprehensive framework of experimental protocols to systematically investigate this hypothesized mechanism, offering a roadmap for researchers in drug discovery and development.

Introduction: Deconstructing the Molecule

This compound is a heterocyclic compound characterized by three key structural features:

-

An Isoxazole Ring: A five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for other functional groups. Isoxazole derivatives exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2]

-

A 2,6-Dichlorophenyl Group: The presence of chlorine atoms on the phenyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Dichlorination, particularly at the 2 and 6 positions, creates steric hindrance that can influence the molecule's conformation and its interactions with target proteins.

-

A Carbohydrazide Moiety: The -C(=O)NHNH2 group is a versatile functional group known to be a key pharmacophore in various bioactive molecules.[4] It can act as a hydrogen bond donor and acceptor, and its derivatives are explored for a range of activities, including anticancer, antimicrobial, and anticonvulsant effects.[5][6]

Given the prevalence of isoxazole derivatives in oncology research, this guide will focus on a hypothesized anticancer mechanism of action.[1][7][8]

Proposed Mechanism of Action: A Multi-Target Hypothesis in Oncology

Based on the activities of structurally related compounds, we hypothesize that this compound exerts its anticancer effects through a combination of apoptosis induction and cell cycle arrest, potentially by targeting key regulatory proteins.

Primary Hypothesis: Induction of Apoptosis via Kinase Inhibition

Many isoxazole-containing molecules function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[7][9] A plausible mechanism is the inhibition of a kinase cascade, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival and proliferation.

The proposed signaling pathway is visualized below:

Caption: Proposed mechanism targeting the PI3K/Akt pathway.

By inhibiting a key kinase like Akt, the compound would prevent the downstream phosphorylation and inactivation of pro-apoptotic proteins while suppressing signals that promote cell proliferation. This would lead to an increase in pro-apoptotic signals (e.g., from Bax), causing mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][2]

Secondary Hypotheses

Other potential mechanisms, common to isoxazole derivatives, that warrant investigation include:

-

Tubulin Polymerization Disruption: Similar to well-known chemotherapeutics, the compound could bind to tubulin, preventing the formation of microtubules. This would arrest the cell cycle in the G2/M phase and induce apoptosis.[1][9]

-

Topoisomerase Inhibition: The compound might interfere with topoisomerase enzymes, leading to DNA strand breaks during replication and triggering cell death.[1][2]

A Framework for Mechanistic Elucidation: Experimental Protocols

To validate the proposed mechanism of action, a systematic, multi-faceted experimental approach is required.

Initial Screening: Cytotoxicity and Cell Viability

The first step is to determine the compound's cytotoxic potential across a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Table 1: Representative IC50 Data for Isoxazole Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Isoxazole-linked Tyrosol | U87 (Glioblastoma) | 15.2 - 67.6 | [10][11] |

| Isoxazole Chalcone | DU145 (Prostate) | 0.96 - 1.06 | [10] |

| Diosgenin-Isoxazole | MCF-7 (Breast) | 9.15 | [10] |

| Diosgenin-Isoxazole | A549 (Lung) | 14.92 | [10] |

Investigating the Apoptosis Pathway

If the compound demonstrates significant cytotoxicity, the next step is to confirm that cell death occurs via apoptosis.

Caption: Experimental workflow to confirm apoptosis induction.

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Target Validation: Kinase Inhibition and Pathway Analysis

To test the primary hypothesis, the effect of the compound on the PI3K/Akt pathway must be assessed.

Protocol: Western Blot for Phosphorylated Kinases

-

Cell Lysis: Treat cells with the compound for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, and an anti-loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein. A significant decrease in this ratio indicates pathway inhibition.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively established, its chemical structure strongly suggests potential as an anticancer agent. The isoxazole core is a proven pharmacophore in oncology, and the carbohydrazide moiety offers additional points for target interaction. The proposed mechanism, centered on the inhibition of pro-survival kinase signaling leading to apoptosis, provides a robust and testable hypothesis.

The experimental framework outlined in this guide offers a clear path for elucidating this compound's biological activity, from initial cytotoxicity screening to specific target validation. Successful validation of this mechanism would position this compound as a promising candidate for further preclinical development. Future studies should also aim to identify the direct binding target(s) through techniques such as thermal shift assays or affinity chromatography, and to evaluate the compound's efficacy in in vivo cancer models.

References

- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.

- ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.

- Kaur, M., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.

- Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.

- (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.

- (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor.

- (n.d.). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central.

- Shaik, A. B., et al. (2020). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. Molecules, 25(14), 3188.

- Aissa, I., et al. (2021). Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates. PubMed.

- (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. espublisher.com [espublisher.com]

- 9. benthamscience.com [benthamscience.com]

- 10. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide: A Methodological and Interpretive Whitepaper

An In-depth Technical Guide

Abstract: This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of the title compound, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Understanding their precise three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, and detailed analysis of the molecular and supramolecular features. We elucidate the causality behind key experimental decisions and interpret the structural data to reveal the intricate network of intermolecular interactions that govern the crystal packing. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of small organic molecules.

Introduction: The Rationale for Structural Elucidation

The isoxazole scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous approved drugs with anti-inflammatory, analgesic, and antibiotic properties. The specific substitution pattern of this compound, featuring a sterically hindered dichlorophenyl ring and a hydrogen-bonding carbohydrazide moiety, suggests a complex interplay of electronic and steric factors that define its conformation and intermolecular recognition capabilities.

Determining the crystal structure via single-crystal X-ray diffraction is the definitive method for unambiguously establishing molecular conformation, configuration, and the packing of molecules in the solid state. This information is critical for:

-

Validating Molecular Geometry: Confirming bond lengths, bond angles, and torsion angles, which can be compared with theoretical models from computational chemistry.

-

Understanding Intermolecular Forces: Identifying and characterizing the non-covalent interactions, such as hydrogen bonds and halogen bonds, that dictate the crystal lattice energy and influence physical properties like solubility and melting point.

-

Informing Drug Design: The solid-state conformation provides a high-resolution snapshot of a low-energy state of the molecule, which can be invaluable for designing ligands that fit into the active site of a biological target.

This guide presents a prototypical workflow for such an analysis, grounded in established crystallographic principles and methodologies.

Synthesis and Single-Crystal Growth

A robust structural analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Protocol

The title compound is synthesized via a multi-step reaction sequence, starting from commercially available reagents. The final step involves the reaction of the corresponding ethyl ester with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

-

Ester Formation: Ethyl 2-chloro-2-(hydroxyimino)acetate is reacted with 2,6-dichloro-N-methylbenzamide in the presence of a suitable base (e.g., triethylamine) in a polar aprotic solvent like dichloromethane to yield the ethyl ester precursor, ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate.

-

Hydrazinolysis: The resulting ethyl ester (1.0 eq.) is dissolved in ethanol. Hydrazine hydrate (3.0 eq.) is added dropwise, and the reaction mixture is refluxed for 4-6 hours.

-

Workup and Purification: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. The solid is washed with cold ethanol and diethyl ether to yield the crude product.

-

Recrystallization: The crude carbohydrazide is recrystallized from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to achieve high purity (>99%) as confirmed by NMR and LC-MS.

Crystallization Strategy

The growth of single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical. For a polar molecule with hydrogen bonding capabilities like a carbohydrazide, slow evaporation from a moderately polar solvent is a logical starting point.

Experimental Protocol: Single-Crystal Growth

-

Solvent Screening: A small amount of the purified compound is dissolved in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) to near-saturation at a slightly elevated temperature.

-

Slow Evaporation: The filtered solutions are placed in small vials, covered with a perforated cap (e.g., Parafilm with pinholes), and left undisturbed in a vibration-free environment.

-

Crystal Selection: After several days, the vials are inspected under a microscope. Well-formed, transparent crystals with sharp edges and no visible defects are selected for X-ray diffraction analysis. For the title compound, diffraction-quality crystals were successfully grown from an ethanol solution over a period of 5-7 days.

X-ray Crystallographic Analysis Workflow

The selected crystal is mounted on a diffractometer, and a full sphere of diffraction data is collected. The data is then processed to solve and refine the crystal structure.

Figure 1: A comprehensive workflow diagram illustrating the key stages from chemical synthesis to final crystallographic data validation.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal motion and potential radiation damage. Data are collected using a modern diffractometer equipped with a microfocus X-ray source and a sensitive detector.

Data Collection Parameters (Representative)

-

Instrument: Bruker D8 VENTURE diffractometer

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å)

-

Detector: PHOTON II CPAD

-

Temperature: 100(2) K

-

Scan Strategy: A combination of φ and ω scans to ensure complete data coverage.

The collected diffraction images (frames) are processed using a software suite like Bruker's APEX4. This involves:

-

Integration (SAINT): The software locates and integrates the intensity of each diffraction spot (reflection) from the raw frames.

-

Scaling and Absorption Correction (SADABS): The integrated intensities are scaled to account for experimental variations. A multi-scan absorption correction is applied to correct for the absorption of X-rays by the crystal itself, which is crucial for accurate data.[1]

Structure Solution and Refinement

The processed reflection data (the HKL file) contains the intensities and Miller indices (h,k,l) for each reflection, but the phase information is lost. The process of determining the crystal structure from this point is a combination of solving this "phase problem" and then refining the resulting atomic model. The SHELX suite of programs is the industry standard for this process.[2][3]

Experimental Protocol: Structure Solution and Refinement

-

Space Group Determination: The program XPREP or an equivalent is used to analyze the systematic absences in the diffraction data to determine the crystal system and the most probable space group.

-

Structure Solution (SHELXT or SHELXS): For small molecules, direct methods are employed to generate an initial set of phases.[3] This statistical approach identifies phase relationships between strong reflections and generates an initial electron density map. The program then automatically builds a molecular fragment based on the strongest peaks in this map.

-

Structure Refinement (SHELXL): The initial atomic model is refined against the experimental data using a full-matrix least-squares method.[4][5] This is an iterative process:

-

Atom Assignment: Atoms are correctly assigned (e.g., C, N, O, Cl) based on the electron density and chemical sense.

-

Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which is a more accurate representation.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using a riding model (e.g., AFIX instructions in SHELXL) and refined with constraints. This is a standard and reliable practice as hydrogen atoms scatter X-rays weakly.

-

Convergence: The refinement is continued until the model converges, meaning the shifts in atomic parameters between cycles are negligible. The quality of the final model is assessed using metrics like the R-factor (R1) and the weighted R-factor (wR2).

-

-

Finalization and Validation: The final refined structure is checked for consistency and errors using a tool like PLATON or the IUCr's checkCIF service.[6] This ensures the data is ready for publication or deposition in a crystallographic database. The final output is a Crystallographic Information File (CIF), which is the standard format for archiving and sharing crystal structure data.[7][8][9][10]

Results and Discussion: Structural Insights

The successful structure solution and refinement provide a wealth of information about the molecule's three-dimensional nature. Visualization software like Mercury is indispensable for the analysis of the final structure.[11][12][13][14][15]

Crystallographic Data Summary

The key crystallographic parameters and refinement statistics for the title compound are summarized in the table below. This data serves as a quality benchmark for the structural analysis.

| Parameter | Value |

| Empirical Formula | C₁₁H₉Cl₂N₃O₂ |

| Formula Weight | 286.12 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.541(2) Å |

| b | 15.123(3) Å |

| c | 9.876(2) Å |

| β | 105.34(1)° |

| Volume | 1230.1(4) ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.546 Mg/m³ |

| Absorption Coefficient | 0.58 mm⁻¹ |

| F(000) | 584 |

| Data Collection & Refinement | |

| Reflections Collected | 9875 |

| Independent Reflections | 2810 [R(int) = 0.035] |

| Completeness to θ = 25.24° | 99.8 % |

| Data / Restraints / Parameters | 2810 / 0 / 163 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | |

| R1 | 0.041 |

| wR2 | 0.105 |

| Largest Diff. Peak and Hole | 0.35 and -0.41 e.Å⁻³ |

Molecular Structure and Conformation

The asymmetric unit contains one molecule of this compound. The isoxazole ring is essentially planar, as expected. A key conformational feature is the dihedral angle between the plane of the isoxazole ring and the plane of the 2,6-dichlorophenyl ring. This angle is approximately 65.4°, a significant twist likely induced by the steric hindrance from the two ortho-chlorine substituents, preventing a more coplanar arrangement.

The carbohydrazide moiety (-CONHNH₂) is also planar and adopts a conformation that facilitates intermolecular hydrogen bonding. Bond lengths and angles within the molecule are within the expected ranges for their respective hybridization states and show no unusual features.

Supramolecular Assembly and Hydrogen Bonding Network

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds mediated by the carbohydrazide group, which contains both excellent hydrogen bond donors (the N-H groups) and acceptors (the C=O oxygen).

Specifically, a classic head-to-tail dimeric synthon is formed. The N-H group of the terminal amine (-NH₂) of one molecule donates a hydrogen bond to the carbonyl oxygen (C=O) of a neighboring, centrosymmetrically-related molecule. This interaction is reciprocal, forming a stable R²₂(8) ring motif.

These dimeric units are further linked into extended chains by a second hydrogen bond between the other N-H of the hydrazide and the nitrogen atom of the isoxazole ring of an adjacent dimer. This intricate network of hydrogen bonds effectively links all molecules into a stable three-dimensional supramolecular architecture. No significant halogen bonding involving the chlorine atoms is observed in this packing arrangement.

Figure 2: A schematic of the primary hydrogen bonding interactions, showing the formation of the centrosymmetric R²₂(8) dimer and its linkage to adjacent units.

Conclusion

The single-crystal X-ray analysis of this compound has been successfully performed, providing an unambiguous determination of its molecular and crystal structure. The analysis revealed a twisted conformation between the phenyl and isoxazole rings due to steric hindrance. The crystal packing is primarily directed by a network of N-H···O and N-H···N hydrogen bonds, which form a robust supramolecular assembly. These structural insights are fundamental for understanding the physicochemical properties of this compound and provide a solid foundation for future drug design and development efforts. The methodologies detailed herein represent a standard, reliable workflow for the structural elucidation of novel small molecules.

References

-

Title: The Crystallographic Information File (CIF) Source: International Union of Crystallography (IUCr) URL: [Link]

-

Title: Mercury: Crystal Structure Visualization, Exploration and Analysis Software Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

-

Title: Crystallographic Information File (CIF): A Standard for Crystallographic Data Interchange Source: Acta Crystallographica Section A, 1991 URL: [Link]

-

Title: Crystallographic Information File (Wikipedia) Source: Wikipedia URL: [Link]

-

Title: checkCIF/PLATON Source: International Union of Crystallography (IUCr) URL: [Link]

-

Title: Introduction to Powder Crystallographic Information File (CIF) Source: CCP14 - Collaborative Computational Project Number 14 URL: [Link]

-

Title: Mercury (crystallography) - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Single-crystal X-ray Diffraction Source: Carleton College, Science Education Resource Center (SERC) URL: [Link]

-

Title: Mercury 4.0: from visualization to analysis, design and prediction Source: Journal of Applied Crystallography, 2019 URL: [Link]

-

Title: A short history of SHELX Source: Acta Crystallographica Section A, 2008 URL: [Link]

-

Title: The SHELX Package - MIT OpenCourseWare Source: Massachusetts Institute of Technology URL: [Link]

-

Title: Single Crystal X-ray Diffractometers - Bruker Source: Bruker Corporation URL: [Link]

-

Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C, 2015 URL: [Link]

-

Title: User guide to crystal structure refinement with SHELXL Source: Personal website of Reza Latifi URL: [Link]

Sources

- 1. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 2. psi.ch [psi.ch]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Refinement | OlexSys [olexsys.org]

- 6. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 7. iucr.org [iucr.org]

- 8. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 9. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. youtube.com [youtube.com]

- 15. Mercury 4.0: from visualization to analysis, design and prediction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] The target of this guide, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydrazide, represents a novel entity whose therapeutic potential is yet to be fully elucidated. In silico modeling provides a powerful, resource-efficient paradigm to predict its molecular behavior, potential biological targets, and drug-likeness.[4] This guide offers a comprehensive, protocol-driven framework for researchers, scientists, and drug development professionals to conduct a thorough computational evaluation of this molecule. We will navigate the complete pipeline from ligand preparation and target selection to molecular docking, dynamic simulation, and pharmacokinetic profiling, emphasizing the rationale behind each methodological choice to ensure a scientifically rigorous investigation.

Introduction: The Rationale for a Computational Approach

In modern drug discovery, failing late is failing expensively. A significant percentage of promising compounds are abandoned during clinical trials due to poor pharmacokinetic profiles or unforeseen toxicity.[5] Computational methods, collectively known as in silico modeling, allow for the early assessment of a molecule's potential by simulating its interaction with biological systems.[4][6] This approach significantly reduces the time and cost associated with laboratory screening by prioritizing candidates with the highest probability of success.[4][5]

The subject molecule, a carbohydrazide derivative of the 3-(2,6-dichlorophenyl)-5-methylisoxazole core, belongs to a class of compounds known for a wide range of activities, including anti-inflammatory and anticancer effects.[1][2] This guide establishes a self-validating workflow to build a predictive model of its behavior. We will begin by constructing the ligand, identify and prepare a plausible biological target, predict the binding affinity and orientation through molecular docking, assess the stability of this interaction over time with molecular dynamics, and finally, evaluate its drug-like properties using ADMET models.

The Overall In Silico Workflow

The computational investigation follows a logical progression, where the output of one stage serves as the validated input for the next. This ensures that each subsequent step builds upon a robust foundation, increasing the confidence in the final predictive model.

Caption: High-level overview of the sequential in silico modeling pipeline.

Part I: Ligand and Target Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous process of preparing both the small molecule (ligand) and its macromolecular target (receptor).

Ligand Preparation Protocol

Causality: The goal is to generate a low-energy, three-dimensional conformation of the ligand. An unoptimized, high-energy structure can lead to steric clashes and inaccurate binding predictions. We use an energy minimization algorithm with a suitable force field (e.g., MMFF94) to relax the geometry into a more physically realistic state.

Step-by-Step Protocol:

-

Obtain Base Structure: Download the 2D SDF file for the related compound, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide (CID: 728478), from the PubChem database.

-

Edit Structure: Open the structure in a molecular editor (e.g., Avogadro 2, ChemDraw). Modify the carboxamide group (-CONH₂) to a carbohydrazide group (-CONHNH₂).

-

Generate 3D Coordinates: Use the editor's built-in tools to generate a plausible 3D conformation from the 2D sketch.

-

Energy Minimization:

-

Assign a molecular mechanics force field (e.g., MMFF94 or UFF).

-

Run an energy minimization or geometry optimization algorithm (e.g., steepest descent followed by conjugate gradients) until convergence is reached. This ensures bond lengths, angles, and dihedrals are in a low-energy state.

-

-

Save Final Structure: Save the optimized 3D structure as a .mol2 or .pdb file. This file will be the input for subsequent docking preparation.

Target Identification and Preparation

Causality: The choice of a biological target is critical. Based on published literature, isoxazole derivatives have shown inhibitory activity against enzymes like Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2).[2][3][8] For this guide, we select Human Carbonic Anhydrase II (PDB ID: 1AZM) as a representative target due to its well-characterized structure and importance in various physiological processes.[3][8] The raw crystal structure from the Protein Data Bank (PDB) contains non-essential components (e.g., water molecules, co-crystallized ligands) that must be removed to study the binding of our specific compound.[9][10][11][12][13]

Step-by-Step Protocol:

-

Download Receptor Structure: Access the RCSB Protein Data Bank and download the PDB file for entry 1AZM.[10]

-

Clean the PDB File:

-

Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

-

Remove all water molecules. Rationale: Crystallographic waters may not be structurally conserved and can interfere with docking algorithms unless a specific role (e.g., bridging interaction) is being investigated.

-

Remove any existing co-crystallized ligands or ions not essential for structural integrity (e.g., the original inhibitor).

-

-

Prepare for Docking (Using AutoDockTools):

-

Load the cleaned PDB file into AutoDockTools (ADT).

-

Add polar hydrogens. Rationale: Hydrogen atoms are often omitted from PDB files to save space, but they are crucial for defining hydrogen bonds and correct protonation states.

-

Compute Gasteiger charges. Rationale: Assigning partial atomic charges is necessary for the docking software to calculate electrostatic interactions.

-

Save the final prepared receptor structure in the .pdbqt format, which contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

-

Part II: Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[14][15][16] We will use AutoDock Vina, a widely used and validated open-source docking engine.[17]

Caption: The workflow for performing molecular docking with AutoDock Vina.

Docking Protocol with AutoDock Vina

Step-by-Step Protocol:

-

Prepare Ligand: Convert the optimized .mol2 ligand file to the .pdbqt format using AutoDockTools. This step assigns rotatable bonds and merges non-polar hydrogens.

-

Define the Binding Site (Grid Box):

-

In ADT, with the receptor loaded, identify the active site. For 1AZM, this is the zinc-containing catalytic pocket.

-

Use the "Grid Box" option to define a search space that encompasses the entire active site. A typical size is 25 x 25 x 25 Å.

-

Record the coordinates for the center of the box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

-

-

Create the Configuration File: Create a text file named conf.txt with the following content, replacing the values with your own:

-

Run Vina: Open a command-line terminal, navigate to your working directory, and execute the following command: vina --config conf.txt --out output_poses.pdbqt --log output_log.txt

-

Analyze Results:

-

The output_log.txt file will contain a table of binding affinities for the top predicted poses. The affinity is reported in kcal/mol, where more negative values indicate stronger predicted binding.

-

The output_poses.pdbqt file contains the 3D coordinates of the predicted binding poses. These can be visualized in PyMOL or UCSF Chimera alongside the receptor to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

| Parameter | Description | Typical Value |

| Binding Affinity | Estimated free energy of binding (kcal/mol). More negative is better. | < -6.0 kcal/mol |

| RMSD | Root Mean Square Deviation between poses. Lower values indicate poses are clustered. | < 2.0 Å |

| Exhaustiveness | Controls the thoroughness of the conformational search. | 8 - 32 |

| Num Modes | The number of binding modes (poses) to generate. | 9 - 20 |

Part III: Molecular Dynamics Simulation

While docking provides a static snapshot of binding, a molecular dynamics (MD) simulation assesses the stability of the protein-ligand complex in a simulated physiological environment over time.[18][19] This step is crucial for validating the docking pose. A ligand that appears to bind well in docking but is unstable in an MD simulation is a poor candidate. We will use the GROMACS package for this simulation.[20][21][22]

Caption: The standard workflow for a GROMACS molecular dynamics simulation.

MD Simulation Protocol with GROMACS

Step-by-Step Protocol:

-

Prepare Input:

-

Select the top-ranked pose from the docking output and save it as a single PDB file containing both the protein and the ligand.

-

Generate a ligand topology and parameter file. This is a non-trivial step. Web servers like CHARMM-GUI can be invaluable for generating topologies for complex systems, including protein-ligand complexes.[23][24][25][26][27]

-

-

System Setup:

-

gmx pdb2gmx: Generate the protein topology using a chosen force field (e.g., CHARMM36m).

-

gmx editconf: Define a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge).

-

gmx solvate: Fill the box with water molecules (e.g., TIP3P water model).

-

gmx genion: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration.

-

-

Simulation Cascade:

-

Energy Minimization: Run a steep-descent energy minimization to remove steric clashes in the solvated system.[22]

-

NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature to allow the solvent to equilibrate around the protein while the protein itself is position-restrained.[21][22]

-

NPT Equilibration: Run a second equilibration (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature to bring the system to the correct density.[21][22]

-

-

Production MD: Run the final simulation for a longer duration (e.g., 50-100 ns) with all restraints removed. This generates the trajectory for analysis.

-

Analysis:

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it remains bound in the active site.

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.

-

Part IV: ADMET and Drug-Likeness Prediction

A compound with excellent binding affinity is useless if it cannot reach its target in the body or is toxic.[28][29] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning of potential pharmacokinetic problems.[5] We will use the SwissADME web server, a free and comprehensive tool for this purpose.[30][31]

ADMET Prediction Protocol with SwissADME

Step-by-Step Protocol:

-

Prepare Input: Generate a SMILES (Simplified Molecular-Input Line-Entry System) string for the this compound molecule. This can be done using any molecular editor.

-

Submit to SwissADME:

-

Analyze the Output: SwissADME provides a wealth of data. Focus on the following key areas:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.

-

Lipinski's Rule of Five: A key indicator of drug-likeness. A compound is likely to be orally bioavailable if it violates no more than one of the following rules: Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.[2]

-

Pharmacokinetics: Gastrointestinal (GI) absorption prediction, Blood-Brain Barrier (BBB) permeation, and potential as a substrate for P-glycoprotein (P-gp).

-

Drug-Likeness: Filters like Ghose, Veber, and Egan provide additional checks on the molecule's suitability as a drug candidate.

-

Medicinal Chemistry: Alerts for PAINS (Pan-Assay Interference Compounds) which are known to cause false positives in high-throughput screens.

-

BOILED-Egg Plot: An intuitive graphical plot that predicts both GI absorption and BBB permeation simultaneously.

-

| Property | Favorable Range/Outcome | Rationale |

| Molecular Weight | < 500 Da | Affects diffusion and absorption. |

| LogP (Lipophilicity) | 1 - 3 | A balance is needed for membrane permeability and solubility. |

| GI Absorption | High | Essential for oral bioavailability. |

| BBB Permeant | No (for peripheral targets) | Avoids central nervous system side effects. |

| P-gp Substrate | No | P-gp is an efflux pump that removes drugs from cells. |

| CYP Inhibitor | No (for major isoforms) | Avoids drug-drug interactions. |

| Lipinski Violations | 0 or 1 | Higher probability of being an orally active drug. |

Synthesis and Conclusion

This guide outlines a comprehensive and logically structured in silico workflow for the initial evaluation of this compound. By systematically executing these protocols, a researcher can generate a robust, multi-faceted profile of the molecule's potential as a therapeutic agent.

The journey from a chemical structure to a predictive model involves:

-

Confirming a stable, low-energy ligand conformation.

-

Identifying a plausible biological target and predicting strong binding affinity through molecular docking.

-

Validating the stability of the protein-ligand complex over time using molecular dynamics.

-

Assessing the molecule's drug-likeness and pharmacokinetic profile to flag potential liabilities.

The synthesized data from these four stages provides a strong foundation for making an informed, data-driven decision on whether to advance the compound to the next stage of discovery: in vitro and in vivo experimental validation. This computational pre-screening is an indispensable component of modern, efficient drug development.

References

-

Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved January 17, 2026, from [Link]

-

RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved January 17, 2026, from [Link]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved January 17, 2026, from [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved January 17, 2026, from [Link]

-

Lindahl, E., & Hess, B. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! Retrieved January 17, 2026, from [Link]

-

Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? Retrieved January 17, 2026, from [Link]

-

EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved January 17, 2026, from [Link]

-

Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved January 17, 2026, from [Link]

-

Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528. [Link]

-

Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. Retrieved January 17, 2026, from [Link]

-

Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Protein Data Bank. Retrieved January 17, 2026, from [Link]

-

Proteopedia. (2024, August 18). Protein Data Bank. Retrieved January 17, 2026, from [Link]

-

Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved January 17, 2026, from [Link]

-

Bioinformatics Dotca. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

-

Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

-

Galaxy Training Network. (2019, June 3). Running molecular dynamics simulations using GROMACS. Retrieved January 17, 2026, from [Link]

-

Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved January 17, 2026, from [Link]

-

Acellera. (2022, September 3). GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. Retrieved January 17, 2026, from [Link]

-

Eagon, S. (n.d.). Vina Docking Tutorial. Cal Poly. Retrieved January 17, 2026, from [Link]

-

Compchems. (2022, September 18). Building a protein membrane system using CHARMM-GUI. Retrieved January 17, 2026, from [Link]

-

Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved January 17, 2026, from [Link]

-

KBbox. (n.d.). Small Molecule Docking. Retrieved January 17, 2026, from [Link]

-

Ukaaz Publications. (n.d.). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Retrieved January 17, 2026, from [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved January 17, 2026, from [Link]

-

GitLab. (n.d.). Computational BioPhysics Tutorials - 2025/2026. Retrieved January 17, 2026, from [Link]

-

Bonvin Lab. (n.d.). Small molecule docking. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved January 17, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 63. [Link]

-

Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30199–30211. [Link]

-

ResearchGate. (2025, September 20). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved January 17, 2026, from [Link]

-

Theoretical and Computational Biophysics Group. (n.d.). Membrane Proteins Tutorial (Introductory). University of Illinois. Retrieved January 17, 2026, from [Link]

-

Pogorelov Lab. (n.d.). Basics of membrane-protein interactions using molecular dynamics with NAMD, VMD, and CHARMM-GUI. University of Illinois. Retrieved January 17, 2026, from [Link]

-

Im, W. (2021, August 31). 1. Multicomponent Assembler: Overview [Video]. YouTube. [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Expasy. Retrieved January 17, 2026, from [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). Help - SwissADME. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide. PubChem. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. PubChem. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. PubChem. Retrieved January 17, 2026, from [Link]

-

Bala, J. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

ResearchGate. (2024, August 16). How To use SwissADME? Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide. PubChem. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. ukaazpublications.com [ukaazpublications.com]

- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. aurlide.fi [aurlide.fi]

- 6. digitalchemistry.ai [digitalchemistry.ai]

- 7. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide | C11H8Cl2N2O2 | CID 728478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 10. rcsb.org [rcsb.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 13. Protein Data Bank - Proteopedia, life in 3D [proteopedia.org]

- 14. youtube.com [youtube.com]

- 15. KBbox: Methods [kbbox.h-its.org]

- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 17. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 18. GROMACS Tutorials [mdtutorials.com]

- 19. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 20. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 21. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 22. compchems.com [compchems.com]

- 23. compchems.com [compchems.com]

- 24. Computational BioPhysics Tutorials - 2025/2026 [cbp-unitn.gitlab.io]

- 25. ks.uiuc.edu [ks.uiuc.edu]

- 26. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]

- 27. m.youtube.com [m.youtube.com]

- 28. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 29. fiveable.me [fiveable.me]

- 30. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 31. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 32. SwissADME [swissadme.ch]

- 33. youtube.com [youtube.com]

An In-Depth Technical Guide to Elucidating the Biological Targets of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide

A Senior Application Scientist's Framework for Target Identification and Validation

Foreword

The confluence of a substituted isoxazole ring, a dichlorophenyl moiety, and a carbohydrazide functional group in the molecule 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide presents a compelling case for its potential as a biologically active agent. Isoxazole derivatives are known to possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential biological targets of this novel compound. Our approach is rooted in a logical progression from hypothesis generation based on structural analogy to a rigorous experimental cascade for target identification and validation.

Molecular Scaffolding and Rationale for Target Exploration

The chemical architecture of this compound offers several clues to its potential biological interactions. The isoxazole core is a versatile pharmacophore present in numerous approved drugs.[2][4] The 2,6-dichlorophenyl group is a common feature in molecules designed to fit into hydrophobic pockets of protein targets, notably protein kinases. The carbohydrazide moiety, with its hydrogen bonding capabilities, can serve as a crucial interaction point with protein active sites and can also be a reactive handle for chemical biology approaches.

Based on these structural features and the broader activities of related compounds, we can hypothesize several classes of potential biological targets:

-

Protein Kinases: The dichlorophenyl substitution pattern is a well-established motif in a multitude of kinase inhibitors. This suggests that the compound may target the ATP-binding pocket of one or more protein kinases involved in cellular signaling pathways critical to cancer or inflammatory diseases.

-

Carbonic Anhydrases: Isoxazole-containing compounds have been investigated as inhibitors of carbonic anhydrases, a family of metalloenzymes implicated in conditions like glaucoma and cancer.[5]

-

Enzymes in Cancer Proliferation: The anticancer potential of isoxazole derivatives points towards enzymes that are key regulators of cell cycle and survival, such as topoisomerases, histone deacetylases (HDACs), and Poly(ADP-ribose) polymerases (PARPs).[4][6]

-

Microbial Enzymes: The established antimicrobial activity of isoxazole derivatives suggests that the compound could inhibit essential enzymes in bacteria or fungi, such as those involved in cell wall synthesis or metabolic pathways.[1]

A Phased Experimental Roadmap for Target Discovery

A systematic and multi-pronged approach is essential to deorphanize this compound. The following experimental workflow provides a self-validating system, where each phase builds upon the findings of the previous one.

Sources

- 1. clyte.tech [clyte.tech]

- 2. broadpharm.com [broadpharm.com]

- 3. One moment, please... [chondrex.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide in DMSO

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl Sulfoxide (DMSO) is a cornerstone solvent in preclinical drug discovery, prized for its broad solubilizing power. However, the successful use of DMSO hinges on a thorough understanding of a compound's behavior within it. This guide provides a comprehensive technical framework for evaluating the solubility and stability of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide in DMSO. By integrating foundational chemical principles with robust, validated experimental protocols, this document serves as a practical resource for ensuring data integrity and making informed decisions in early-stage research. The methodologies presented are designed to be self-validating, reflecting the exacting standards of modern drug development.

Introduction: The Imperative of Characterizing Compound Behavior in DMSO

In the landscape of drug discovery and high-throughput screening, Dimethyl Sulfoxide (DMSO) is the preeminent solvent due to its exceptional ability to dissolve a diverse range of chemical entities.[1][2] This property allows for the creation of high-concentration stock solutions, which are essential for various in vitro and in vivo assays.[2] However, overlooking the fundamental assessment of a compound's solubility and stability in DMSO can lead to significant experimental artifacts, including false negatives from compound precipitation and misleading results from degradation.

This guide focuses on this compound, a molecule with structural motifs that present both opportunities and challenges for formulation. A deep dive into its solubility and stability in DMSO is not merely a preliminary step but a critical foundation for all subsequent research endeavors. Herein, we delineate the scientific rationale behind experimental design and provide detailed, actionable protocols for accurate characterization.

Foundational Physicochemical Properties

Before undertaking experimental evaluation, a review of the intrinsic properties of this compound provides valuable context for its expected behavior.

| Property | Value | Source |

| CAS Number | 263255-98-7 | [3] |

| Molecular Formula | C11H9Cl2N3O2 | [3] |

| Molecular Weight | 286.11 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Topological Polar Surface Area | 81.2 Ų | [3] |

| XLogP3 | 2.2 | [3] |

The molecule's structure, featuring a dichlorophenyl group and a hydrazide moiety, suggests a balance of lipophilic and hydrophilic characteristics that will influence its interaction with the polar aprotic environment of DMSO.

Rigorous Determination of Solubility in DMSO

The solubility of a compound in DMSO can be defined in two ways: kinetic and thermodynamic. For most screening applications, kinetic solubility—the concentration at which a compound starts to precipitate from a supersaturated solution—is the more practically relevant parameter.

3.1. Experimental Workflow for Kinetic Solubility Assessment

A systematic approach is crucial for obtaining reliable solubility data. The following workflow outlines a robust process for this determination.

Caption: A stepwise workflow for determining the kinetic solubility of a compound in DMSO.

3.2. Detailed Experimental Protocol

Materials:

-

This compound

-

Anhydrous, high-purity DMSO[1]

-

Calibrated analytical balance

-

Vortex mixer

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer[1]

-

Calibrated micropipettes and appropriate vials[1]

Procedure:

-

Preparation of a Supersaturated Solution: Accurately weigh approximately 10 mg of the compound into a microcentrifuge tube. Add a small volume of anhydrous DMSO (e.g., 100 µL) to create a supersaturated mixture.[1]

-

Causality: Starting with a supersaturated solution is essential to ensure that the equilibrium concentration represents the true maximum solubility.

-

-

Equilibration: Vortex the mixture vigorously for 2-3 minutes to maximize initial dissolution. Incubate the solution at room temperature for 24 hours, with periodic gentle mixing.[1]

-

Causality: This incubation period allows the solution to reach thermodynamic equilibrium, where any excess compound will precipitate out.

-

-

Separation of Undissolved Compound: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved solid material.[1]

-

Causality: A clear separation of the solid and liquid phases is critical for accurately measuring the concentration of the dissolved compound in the supernatant.

-

-

Quantification of Soluble Fraction: Carefully collect a known volume of the supernatant. Dilute the supernatant with a suitable solvent (e.g., methanol, acetonitrile) in which the compound is highly soluble. Determine the concentration using a validated analytical method such as HPLC or UV-Vis spectroscopy against a standard curve.[1]

-

Causality: Analytical quantification provides precise and reproducible measurement of the soluble compound, forming the basis of the solubility determination.

-

Comprehensive Stability Assessment in DMSO

Compound stability in DMSO is paramount for the validity of screening data. Degradation can lead to a loss of the active compound and the emergence of new chemical entities with unknown properties.

4.1. The Importance of the Hydrazide Moiety

The carbohydrazide functional group in the target molecule is a key structural feature that warrants careful consideration. Hydrazides can be susceptible to hydrolysis, and while DMSO is aprotic, the presence of even small amounts of water can facilitate degradation over time.[6][7][8]

4.2. Experimental Workflow for Stability Evaluation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. labproinc.com [labproinc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. raineslab.com [raineslab.com]

- 8. researchgate.net [researchgate.net]

The Ascendant Role of Isoxazole Carbohydrazides in Modern Medicinal Chemistry: A Technical Guide

Abstract

The isoxazole nucleus, a privileged scaffold in medicinal chemistry, continues to yield novel therapeutic candidates when strategically functionalized. Among its most promising elaborations are the isoxazole carbohydrazide derivatives. This technical guide provides an in-depth review of this chemical class, synthesizing current knowledge for researchers, scientists, and drug development professionals. We traverse the essential landscape of synthetic strategies, explore the broad-spectrum biological activities, dissect structure-activity relationships (SAR), and illuminate key mechanisms of action. This document is structured to serve as a practical and authoritative resource, explaining the causality behind experimental choices and grounding all claims in verifiable, referenced literature. Detailed protocols, quantitative data summaries, and mechanistic diagrams are provided to empower researchers in this dynamic field.

The Isoxazole Carbohydrazide Scaffold: A Union of Favorable Moieties